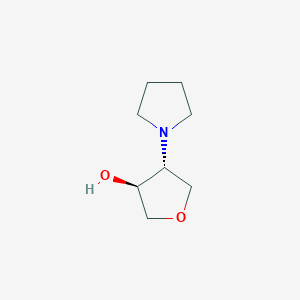
(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol
Übersicht
Beschreibung
(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol, also known as (3S,4R)-4-Pyrrolidin-1-yloxolan-3-ol, is a unique compound that has been the subject of considerable scientific research. This compound has a wide variety of applications in the fields of biochemistry, physiology and medicine.
Wissenschaftliche Forschungsanwendungen
Intercalating Nucleic Acids
The compound (3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol has been utilized in the synthesis of intercalating nucleic acids (INAs), specifically N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, to explore its effects on DNA and RNA stability. The incorporation of this compound into oligodeoxynucleotides as a bulge formed an INA, which slightly destabilized the INA-DNA duplex while significantly destabilizing the INA-RNA duplex. This differential stability suggests potential applications in gene regulation and molecular biology research (Filichev & Pedersen, 2003).
Asymmetric Catalysis
The compound has been involved in the study of asymmetric Michael addition as a new organocatalyst, highlighting its potential in facilitating enantioselective chemical reactions. This aspect is critical in the synthesis of chiral molecules which are prevalent in pharmaceuticals and agrochemicals (Cui Yan-fang, 2008).
Functionalized Pyrrole Derivatives
Research on the palladium iodide-catalyzed carbonylative approach to functionalized pyrrole derivatives using compounds related to (3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol has shown promising results. This methodology offers a novel route for synthesizing highly functionalized pyrrole derivatives, which are important scaffolds in medicinal chemistry and material science (Gabriele et al., 2012).
Inhibitors of Human Purine Nucleoside Phosphorylase
Derivatives of the compound have been synthesized and evaluated as inhibitors of purine nucleoside phosphorylase, showing nanomolar competitive inhibition. These findings could have implications in designing new therapeutic agents for diseases related to purine metabolism (Rejman et al., 2012).
Synthesis of Enantiomerically Pure Pyrrolidines
The compound has been utilized in the asymmetric 1,3-dipolar cycloaddition to synthesize enantiomerically pure 4-substituted pyrrolidin-3-ols. Such compounds are valuable chiral building blocks for the synthesis of bioactive pyrrolidines, demonstrating the compound's utility in organic synthesis and drug development (Karlsson & Högberg, 2001).
Eigenschaften
IUPAC Name |
(3S,4R)-4-pyrrolidin-1-yloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNOMPVVYITSSN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(Difluoromethyl)-2-methoxyphenyl]methanamine](/img/structure/B1465829.png)
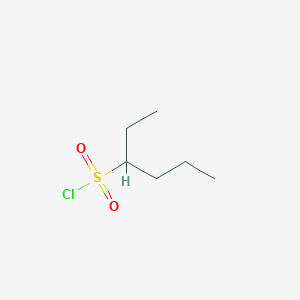
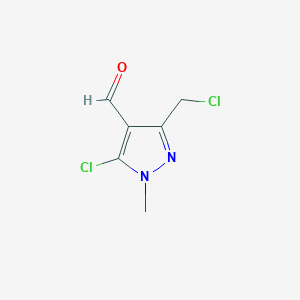

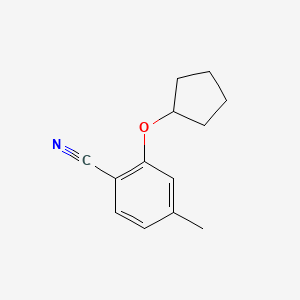
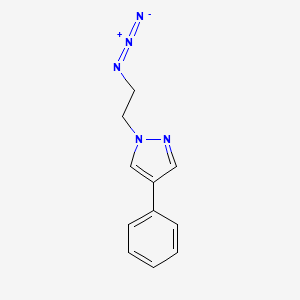
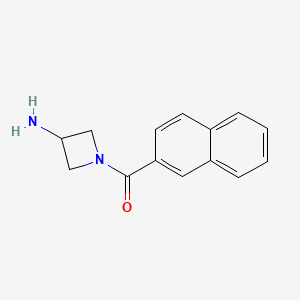
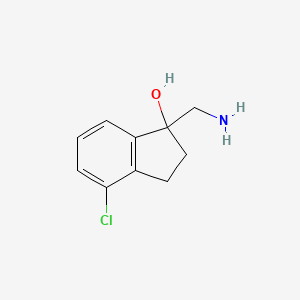

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol](/img/structure/B1465847.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]aminehydrochloride](/img/structure/B1465848.png)
![tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate-oxalate (2:1)](/img/structure/B1465849.png)
